molecular formula C23H19ClN4OS B2863615 (2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE CAS No. 327063-28-5

(2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE

Cat. No.: B2863615
CAS No.: 327063-28-5
M. Wt: 434.94
InChI Key: RHXRRXREDCWMAW-UHFFFAOYSA-N
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Description

The compound (2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE is a complex organic molecule featuring a thiazolopyridine core, a benzyl group, a chlorophenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE typically involves multi-step organic reactions. The starting materials often include thiazolopyridine derivatives, benzyl halides, and chlorophenyl acetonitriles. The key steps in the synthesis may involve:

    Formation of the Thiazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step may involve nucleophilic substitution reactions using benzyl halides.

    Formation of the Cyanoprop-2-enamide Moiety: This can be achieved through condensation reactions involving chlorophenyl acetonitriles and appropriate amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

(2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE: has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

(2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE: is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4OS/c24-19-8-6-16(7-9-19)12-18(13-25)22(29)27-23-26-20-10-11-28(15-21(20)30-23)14-17-4-2-1-3-5-17/h1-9,12H,10-11,14-15H2,(H,26,27,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXRRXREDCWMAW-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C#N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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